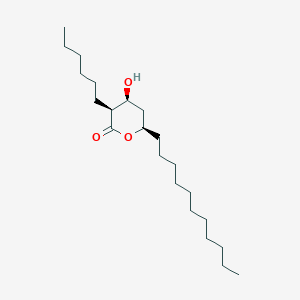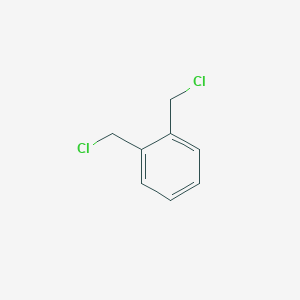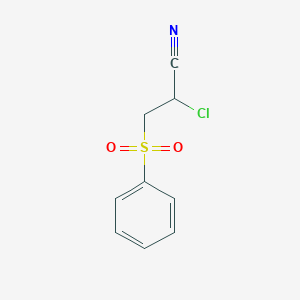
2-Chloro-3-(phenylsulfonyl)propanenitrile
概要
説明
2-Chloro-3-(phenylsulfonyl)propanenitrile (CPS) is a chemical compound that has been used in scientific research due to its unique properties. CPS is a white crystalline solid that is soluble in most organic solvents. It is a versatile chemical that has been used in various fields of research, including medicinal chemistry, chemical biology, and organic synthesis.
作用機序
The mechanism of action of 2-Chloro-3-(phenylsulfonyl)propanenitrile involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to be a competitive inhibitor of sEH, meaning that it competes with the substrate for binding to the enzyme. The binding of 2-Chloro-3-(phenylsulfonyl)propanenitrile to the enzyme is reversible, and the inhibition can be reversed by removing the compound from the solution.
生化学的および生理学的効果
2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to reduce blood pressure and improve vascular function in animal models of hypertension. Studies have also suggested that 2-Chloro-3-(phenylsulfonyl)propanenitrile may have neuroprotective effects and could be useful in the treatment of neurological disorders.
実験室実験の利点と制限
2-Chloro-3-(phenylsulfonyl)propanenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield. It is also relatively inexpensive compared to other enzyme inhibitors. However, 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations. It is not highly selective for sEH and can inhibit other enzymes at high concentrations. It is also not very water-soluble, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile. One area of interest is the development of more selective sEH inhibitors based on the structure of 2-Chloro-3-(phenylsulfonyl)propanenitrile. Another area of interest is the use of 2-Chloro-3-(phenylsulfonyl)propanenitrile in the treatment of cardiovascular and neurological diseases. Further studies are needed to fully understand the biochemical and physiological effects of 2-Chloro-3-(phenylsulfonyl)propanenitrile and its potential as a therapeutic agent.
In conclusion, 2-Chloro-3-(phenylsulfonyl)propanenitrile is a versatile chemical that has been used extensively in scientific research. It has been shown to be a potent inhibitor of certain enzymes and has several biochemical and physiological effects. While 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations, it has several advantages for use in lab experiments. There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile, and further studies are needed to fully understand its potential as a therapeutic agent.
科学的研究の応用
2-Chloro-3-(phenylsulfonyl)propanenitrile has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of the enzyme human soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to inhibit the activity of other enzymes such as aldose reductase and matrix metalloproteinases.
特性
CAS番号 |
1424-50-6 |
|---|---|
製品名 |
2-Chloro-3-(phenylsulfonyl)propanenitrile |
分子式 |
C9H8ClNO2S |
分子量 |
229.68 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-2-chloropropanenitrile |
InChI |
InChI=1S/C9H8ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,7H2 |
InChIキー |
IWXBVRBZXCRQEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

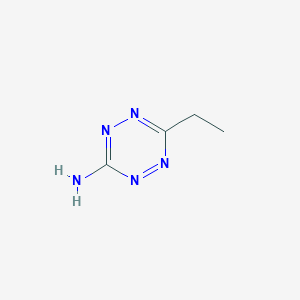
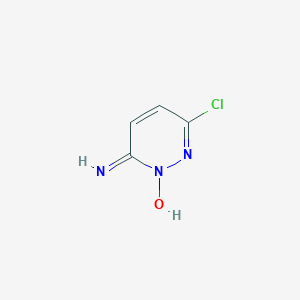
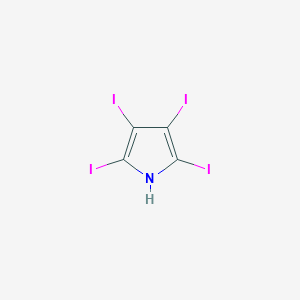
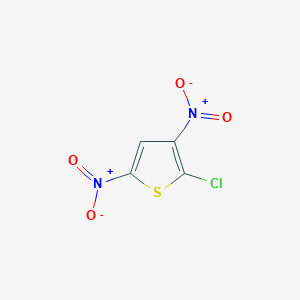
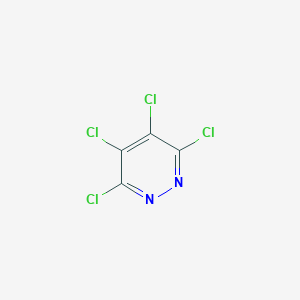
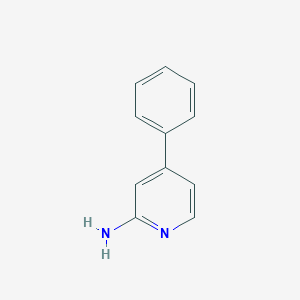
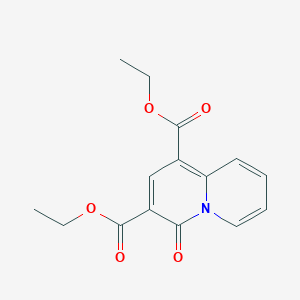
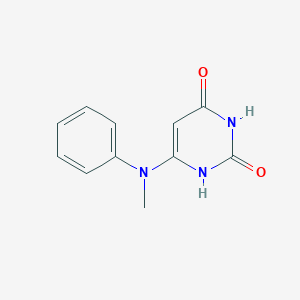
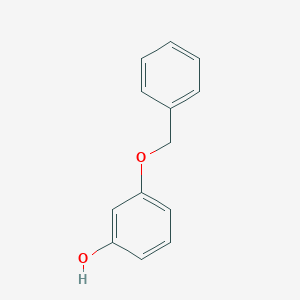
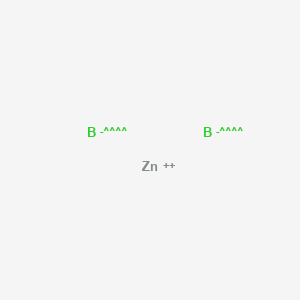
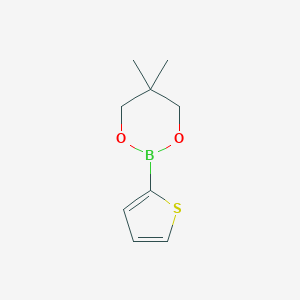
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
